Methyl oleanonate

Physicochemical property Lipophilicity ADME prediction

Pentacyclic triterpenoid PPARγ agonist (≥98%) with C-28 methyl ester modification (LogP 7.53 vs. ~6.4-6.8 for oleanolic acid) and C-3 ketone functionality, addressing the limited aqueous solubility of the parent acid scaffold. • Pharmacophore-validated PPARγ partial agonist identified via bioassay-guided fractionation from Pistacia lentiscus var. Chia oleoresin • C-3 ketone provides a functional handle for oxime and heterocyclic derivatization in anticancer SAR programs (HeLa, KB, MCF-7, A-549) • Essential comparator for oleanane vs. ursane skeleton activity dissection in triterpenoid pharmacology Storage: -20°C. Shipping: ambient. For R&D use only.

Molecular Formula C31H48O3
Molecular Weight 468.7 g/mol
CAS No. 1721-58-0
Cat. No. B239363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl oleanonate
CAS1721-58-0
Molecular FormulaC31H48O3
Molecular Weight468.7 g/mol
Structural Identifiers
SMILESCC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1)C)C(=O)OC)C
InChIInChI=1S/C31H48O3/c1-26(2)15-17-31(25(33)34-8)18-16-29(6)20(21(31)19-26)9-10-23-28(5)13-12-24(32)27(3,4)22(28)11-14-30(23,29)7/h9,21-23H,10-19H2,1-8H3/t21-,22-,23+,28-,29+,30+,31-/m0/s1
InChIKeyPPMUFCXCVKVCSV-VNNAKPRGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Oleanonate (CAS 1721-58-0): A Natural Triterpene PPARγ Agonist Scaffold for Metabolic and Oncology Research Procurement


Methyl oleanonate (3-oxoolean-12-en-28-oic acid methyl ester) is a pentacyclic triterpenoid derived from oleanolic acid, isolated from natural sources including Pistacia lentiscus var. Chia oleoresin (Chios mastic gum). This compound functions as a PPARγ (peroxisome proliferator-activated receptor gamma) agonist [1], a mechanism implicated in the regulation of glucose homeostasis, lipid metabolism, and inflammatory pathways. The C-28 methyl ester modification and C-3 ketone functional group distinguish methyl oleanonate from its parent acid oleanolic acid, conferring altered physicochemical properties and a distinct pharmacological profile relevant to metabolic disorder research, oncology drug development, and anti-inflammatory investigations [2].

Why Oleanolic Acid and Unmodified Triterpenoids Cannot Substitute for Methyl Oleanonate in Rigorous Research


Oleanolic acid (OA) and structurally related pentacyclic triterpenes exhibit poor aqueous solubility and limited oral bioavailability that restrict their direct utility as research tools or drug candidates, driving extensive medicinal chemistry efforts toward structurally modified derivatives [1]. The C-28 carboxylic acid group of OA limits passive membrane permeability, whereas methylation to form methyl oleanonate significantly increases lipophilicity (calculated LogP 7.53 for methyl oleanonate versus LogP approximately 6.4-6.8 for OA), altering cellular uptake and metabolic stability profiles [2]. Additionally, the C-3 ketone in methyl oleanonate represents a critical functional handle for further derivatization, including oxime and heterocyclic modifications that are not accessible from the parent alcohol-bearing scaffold [3]. Generic substitution with unmodified oleanolic acid or its simple esters without the 3-oxo moiety will not replicate the precise PPARγ engagement mode, cytotoxicity profile, or synthetic versatility characteristic of methyl oleanonate.

Quantitative Differentiation Evidence for Methyl Oleanonate Versus Closest Triterpenoid Analogs


Lipophilicity (LogP) Enhancement of Methyl Oleanonate Relative to Oleanolic Acid Parent Scaffold

Methyl oleanonate (C-28 methyl ester of 3-oxoolean-12-en-28-oic acid) exhibits a calculated LogP value of 7.53, representing a substantial increase in lipophilicity compared to the parent carboxylic acid oleanolic acid, which possesses a LogP of approximately 6.4-6.8 [1]. This difference of approximately 0.7-1.1 LogP units corresponds to a predicted 5- to 12-fold higher octanol-water partition coefficient, reflecting the esterification of the C-28 carboxyl group .

Physicochemical property Lipophilicity ADME prediction Oleanolic acid derivative

PPARγ Agonist Identification of Methyl Oleanonate via Pharmacophore-Driven Virtual Screening

Methyl oleanonate was identified as a PPARγ agonist through a pharmacophore-driven virtual screening campaign targeting partial PPARγ agonists for anti-diabetic applications. The compound was selected from the Chinese Natural Product Database (CNPD) based on its fit to a pharmacophore model derived from known PPARγ partial agonists, and its activity was confirmed via bioassay-guided fractionation of Chios mastic gum [1]. This identification method distinguishes methyl oleanonate from randomly screened triterpenoids and provides a defined molecular recognition basis for its PPARγ engagement.

PPARγ agonist Virtual screening Natural product Metabolic disorder

Structural Comparison: Methyl Ursolate vs Methyl Oleanonate in 15-Lipoxygenase Inhibition Context

While not directly testing methyl oleanonate, a comparative study of ursolic acid and oleanolic acid analogs at 20 μM established a rank-order potency for 15-lipoxygenase inhibition and HGT gastric tumor cell proliferation: ursolic acid > uvaol > oleanolic acid > methyl ursolate [1]. Critically, methylation of the C-28 carboxyl group (as in methyl ursolate) reduced inhibitory potency compared to the free acid, indicating that esterification alters the pharmacological profile. The structural distinction between the oleanane skeleton (methyl at C-20 position, as in oleanolic acid and methyl oleanonate) and the ursane skeleton (methyl at C-19 position, as in ursolic acid and methyl ursolate) produced differential inhibitory activity, with oleanolic acid showing lower potency than ursolic acid [1].

Lipoxygenase inhibition Ursolic acid derivative Oleanolic acid derivative Anti-inflammatory

Synthetic Versatility: Methyl Oleanonate as a Precursor for Thiazole and Oxime Derivatives with Enhanced Cytotoxicity

Methyl oleanonate serves as a versatile synthetic scaffold for generating triterpenoid thiazoles and acyloxime derivatives with amplified cytotoxic activity against multiple cancer cell lines. Borková et al. (2017) prepared 41 new triterpenoids from methyl oleanonate, methyl betulonate, allobetulone, and oleanonic acid, evaluating their cytotoxic activity [1]. Notably, acylated oxime derivatives of methyl oleanonate displayed potent cytotoxic activity against HeLa (cervical carcinoma), KB (oral epidermoid carcinoma), MCF-7 (breast adenocarcinoma), and A-549 (lung carcinoma) cell lines, with some derivatives demonstrating greater potency than the parent methyl oleanonate .

Synthetic intermediate Thiazole derivative Oxime derivative Cancer cell cytotoxicity

Optimal Research Applications for Methyl Oleanonate Based on Quantified Differentiation Evidence


PPARγ-Mediated Metabolic Disorder Research Requiring Pharmacophore-Validated Natural Product Agonists

Methyl oleanonate is optimally deployed in diabetes, obesity, and metabolic syndrome research programs where a natural product-derived PPARγ agonist with pharmacophore-validated target engagement is required. The compound was specifically identified through a partial PPARγ agonist pharmacophore model and validated via bioassay-guided fractionation [1]. Researchers investigating PPARγ-mediated regulation of glucose homeostasis, adipogenesis, or inflammatory gene expression will benefit from a compound with defined computational rationale for receptor engagement.

Triterpenoid Scaffold Derivatization for Oncology Lead Generation and Structure-Activity Relationship Studies

The C-3 ketone and C-28 methyl ester functionalities of methyl oleanonate provide distinct chemical handles for generating structurally diverse libraries of cytotoxic triterpenoid analogs, including oximes, thiazoles, and other heterocyclic derivatives [1]. Medicinal chemistry groups focused on optimizing triterpenoid-based anticancer agents can leverage methyl oleanonate as a versatile starting material for systematic SAR exploration targeting cancer cell lines including HeLa, KB, MCF-7, and A-549 [2].

Comparative Triterpenoid Pharmacology Studies Examining the Impact of C-28 Methylation and Oleanane vs Ursane Skeleton

For research programs investigating the structure-activity relationships of pentacyclic triterpenoids, methyl oleanonate represents an essential comparator that enables elucidation of how C-28 esterification and the oleanane skeleton influence biological activity. Class-level evidence demonstrates that methylation of the C-28 carboxyl group (as seen in methyl ursolate) reduces 15-lipoxygenase inhibitory potency compared to the free acid, and that the oleanane skeleton produces differential activity compared to the ursane skeleton [1]. Methyl oleanonate thus serves as a critical tool compound for dissecting the contributions of specific structural features to triterpenoid pharmacology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl oleanonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.